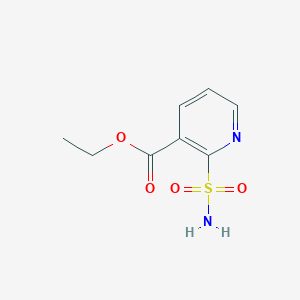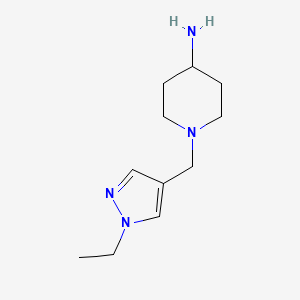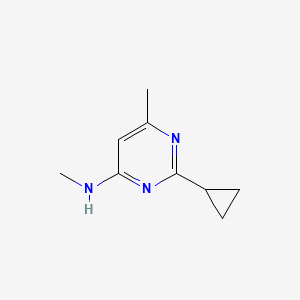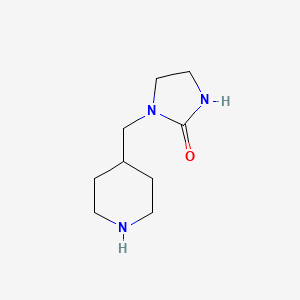
1-(ピペリジン-4-イルメチル)イミダゾリジン-2-オン
概要
説明
“1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is 1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is a solid substance at room temperature .科学的研究の応用
薬理学
薬理学において、この化合物は、さまざまな医薬品の合成における前駆体としての可能性が探求されています。 その構造は、改善された有効性と副作用の軽減を伴う新規薬物の開発につながる可能性のある修飾に適しています .
有機合成
「1-(ピペリジン-4-イルメチル)イミダゾリジン-2-オン」は、有機合成における汎用性の高い中間体として役立ちます。 これは、特にイミダゾリジン-2-オンの合成に有用であり、幅広い有機分子の製造において貴重な骨格です .
医薬品化学
医薬品化学では、この化合物の誘導体は、酵素阻害剤と受容体モジュレーターの設計に不可欠です。 これは、疾患を治療するために生物系と相互作用できる化合物の作成における重要な構成要素です .
生化学
生化学的には、タンパク質相互作用と酵素動力学の研究に使用できます。 より大きな生体分子への組み込みは、複雑な生物学的システム内の構造と機能の関係を解明するのに役立ちます .
農業
農業における直接的な用途は広く文書化されていませんが、「1-(ピペリジン-4-イルメチル)イミダゾリジン-2-オン」のような化合物は、その構造の多様性と反応性から、農薬(殺虫剤や除草剤など)の開発における潜在的な用途について調査できます .
材料科学
材料科学では、この化合物は、新規ポリマーの生成または重合反応におけるモノマーとしての潜在的な用途について研究できます。 そのユニークな化学的性質は、特定の所望の特性を持つ材料の開発に貢献する可能性があります .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H303, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
As for future directions, the potential applications and research directions for “1-(Piperidin-4-ylmethyl)imidazolidin-2-one” would depend on its chemical properties and reactivity. Given its structural similarity to other imidazolidin-2-ones, it could be of interest in the development of pharmaceuticals, as a chiral auxiliary in asymmetric transformations, or as an intermediate in organic syntheses .
生化学分析
Biochemical Properties
1-(Piperidin-4-ylmethyl)imidazolidin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions . For instance, it may interact with receptor tyrosine kinases, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .
Cellular Effects
The effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can impact gene expression by interacting with transcription factors or epigenetic modifiers .
Molecular Mechanism
At the molecular level, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can influence gene expression by binding to DNA or RNA, thereby modulating transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can change over time due to its stability and degradation . The compound is relatively stable under normal storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against stress. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
1-(Piperidin-4-ylmethyl)imidazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors . It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound could localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence energy metabolism .
特性
IUPAC Name |
1-(piperidin-4-ylmethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKJABMNDXCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083368-89-1 | |
| Record name | 1-[(piperidin-4-yl)methyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



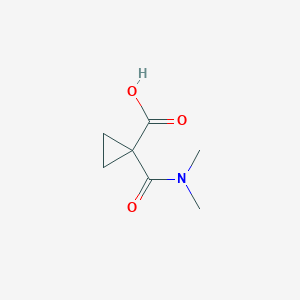



amine](/img/structure/B1453819.png)




